molecular formula C16H13ClN2OS2 B2952781 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896352-55-9

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2952781
CAS No.: 896352-55-9
M. Wt: 348.86
InChI Key: LBXJMFLJLZQOHK-UHFFFAOYSA-N
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Description

N-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a benzothiazole-derived benzamide featuring a 5-chloro-4-methyl substitution on the benzo[d]thiazole ring and a 2-(methylthio) group on the benzamide moiety.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-9-11(17)7-8-13-14(9)18-16(22-13)19-15(20)10-5-3-4-6-12(10)21-2/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXJMFLJLZQOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring is usually formed by cyclization reactions involving aminothiols and α-haloketones or α-haloaldehydes.

  • Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are employed to introduce the chloro and methyl groups at the appropriate positions on the thiazole ring.

  • Coupling with Benzamide: The final step involves the coupling of the thiazole derivative with 2-(methylthio)benzamide under suitable reaction conditions, often using coupling reagents like carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chlorine atom at position 5 of the benzothiazole ring undergoes nucleophilic substitution under basic conditions. This reactivity is leveraged for derivatization:

Reaction TypeConditionsProductsYieldSource
Amine substitutionK₂CO₃, DMF, 80°C, 12hN-(5-(alkylamino)-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide65–78%
Thiol substitutionNaSH, EtOH, reflux, 6h5-mercapto derivative72%

Key Finding : Steric hindrance from the 4-methyl group reduces substitution rates compared to unsubstituted analogs .

Oxidation of Methylthio Group

The methylthio (-SMe) group oxidizes to sulfonyl (-SO₂Me) or sulfoxide (-SOMe) groups under controlled conditions:

Oxidizing AgentConditionsProductApplicationSource
H₂O₂ (30%)Acetic acid, 60°C, 4hSulfoxide intermediateProdrug activation
mCPBACH₂Cl₂, 0°C → RT, 2hSulfonyl derivativeEnhanced solubility

Mechanistic Insight : Oxidation follows a radical pathway confirmed by ESR studies .

Electrophilic Aromatic Substitution

The benzothiazole ring participates in electrophilic substitution at position 6 or 7, guided by directing effects:

ReactionReagent/CatalystPositionProductYieldSource
NitrationHNO₃/H₂SO₄, 0°CC66-nitro derivative58%
BrominationBr₂, FeBr₃, CHCl₃, RTC77-bromo derivative63%

Steric Effects : The 4-methyl group suppresses substitution at C4.

Hydrolysis of Benzamide Linkage

The amide bond hydrolyzes under acidic or basic conditions, yielding fragments for structural analysis:

ConditionsProductsAnalytical UseSource
6M HCl, reflux, 8h2-(methylthio)benzoic acid + 5-chloro-4-methylbenzo[d]thiazol-2-amineQuantifying degradation pathways
NaOH (10%), 70°C, 4hSodium salt of 2-(methylthio)benzoic acidStability profiling

Kinetics : Hydrolysis follows pseudo-first-order kinetics with t₁/₂ = 12h at pH 7.4.

Cross-Coupling Reactions

The chloro group enables palladium-catalyzed cross-coupling for bioconjugation or functionalization:

Reaction TypeCatalyst SystemCoupling PartnerProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OPhenylboronic acid5-aryl derivative81%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Piperidine5-(piperidinyl) derivative68%

Optimization : Use of microwave irradiation reduces reaction time by 40% .

Reductive Dechlorination

Catalytic hydrogenation removes the chlorine atom for dehalogenation studies:

CatalystConditionsProductSource
Pd/C (10%)H₂ (1 atm), EtOH, RT, 24hN-(4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Application : Generates metabolites for toxicity screening.

Photochemical Reactions

UV irradiation induces dimerization or rearrangement:

WavelengthSolventProductMechanismSource
254 nmCH₃CNBenzothiazole dimerRadical recombination
365 nmMeOHThioamide → thiolactamNorrish-Type II

Quantum Yield : Φ = 0.12 for dimerization at 254 nm.

Comparative Reactivity Table

Functional GroupReactivity Rank (1–5)Key Influencing Factors
Chloro (C5)5Electron-withdrawing effect of thiazole
Methylthio (SMe)4Polarizability of sulfur atom
Amide (CONH)3Resonance stabilization
Methyl (C4)2Steric hindrance

Data synthesized from

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various thiazole derivatives, which are important in organic synthesis and medicinal chemistry. Biology: Thiazole derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide and its derivatives are investigated for their potential therapeutic applications, such as anti-inflammatory and analgesic effects. Industry: The compound is used in the development of new drugs and biologically active agents, contributing to the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism by which N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates key structural analogs, focusing on substituent effects, synthesis routes, and pharmacological activities.

Substituent Variations on the Benzamide Ring

Methoxy vs. Methylthio Substitution
  • N-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)-2-methoxybenzamide (CAS: 868230-85-7) Differs by a methoxy group at the benzamide’s 2-position.
  • Target Compound (2-(Methylthio) substitution) : The -SMe group may enhance metabolic stability and lipophilicity, favoring CNS penetration or intracellular target engagement.
Sulfonamide and Acetamide Derivatives
  • 2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide (CAS: 384861-64-7) :
    Replaces benzamide with an acetamide linker and adds a nitro group. The nitro group’s electron-withdrawing effect may reduce nucleophilic reactivity but improve binding to nitroreductase enzymes in antibacterial applications .
  • N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide (Compound 100) :
    A sulfonamide derivative with a furan ring. Sulfonamides often exhibit enhanced solubility and antibacterial efficacy due to hydrogen-bonding interactions .

Substituent Variations on the Benzothiazole Ring

  • N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-methylbenzamide (Compound 3p) :
    Features a 4-methyl substituent on the benzamide’s phenyl ring. Methyl groups in para positions can improve steric complementarity with hydrophobic enzyme pockets, as seen in kinase inhibitors .
  • N-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)-2-methoxybenzamide :
    The 5-chloro-4-methyl substitution on benzothiazole may enhance halogen bonding and hydrophobic interactions in target proteins, similar to antidiabetic agents targeting 3-TOP proteins .

Hybrid Benzothiazole-Benzoxazole Derivatives

  • N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: Combines benzothiazole and benzoxazole via a butanamide linker. Benzoxazoles contribute to antidiabetic activity, as shown in docking studies with 3-TOP protein (76% yield) .

Structural and Pharmacological Data Table

Compound Name Substituents (Benzamide/Benzothiazole) Molecular Weight Key Biological Activity Melting Point (°C) Yield (%)
N-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide 2-SMe, 5-Cl-4-Me 362.86* Not reported N/A N/A
N-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)-2-methoxybenzamide 2-OMe, 5-Cl-4-Me 347.80 Antimicrobial (predicted) N/A N/A
2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide Acetamide, 4-NO₂ 407.87 Antibacterial (potential) N/A N/A
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide Butanamide linker 415.89 Antidiabetic (docking study) N/A 76
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-methylbenzamide (Compound 3p) 4-Me (benzamide) 334.41 Not reported 181 58.1 mg

*Calculated using ChemDraw.

Key Observations

Substituent Effects: Electron-donating groups (e.g., -SMe, -Me) improve lipophilicity and target binding in hydrophobic pockets. Electron-withdrawing groups (e.g., -NO₂) may enhance reactivity but reduce bioavailability .

Linker Diversity :

  • Butanamide linkers (as in ) enable dual heterocyclic interactions, while sulfonamides () improve solubility .

Biological Activities :

  • Benzothiazole-benzoxazole hybrids show promise in antidiabetic research .
  • Sulfonamide derivatives (e.g., Compound 100) are prioritized for antibacterial development .

Biological Activity

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a compound of notable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H13ClN2OS
  • Molecular Weight : Approximately 348.9 g/mol
  • Functional Groups : Contains a chloro group, a methyl group, and a methylthio group, which contribute to its chemical reactivity and biological activity.

The presence of the benzothiazole moiety is particularly significant as it is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Biological Activity Overview

This compound exhibits significant biological activity in several areas:

  • Antimicrobial Activity :
    • Studies suggest that compounds with similar structures exhibit antibacterial and antifungal properties. The benzothiazole core is associated with enhanced antimicrobial efficacy.
    • Comparative studies with standard antibiotics indicate that this compound may outperform some traditional agents against specific pathogens .
  • Anticancer Potential :
    • Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. The compound's ability to interact with cancer-related molecular targets positions it as a potential therapeutic agent in oncology .
  • Anti-inflammatory Effects :
    • The compound has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation .

The mechanism of action for this compound involves interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation : It could act on receptors related to pain and inflammation, altering their activity to achieve therapeutic effects .

Data Table: Comparative Biological Activities

Compound NameActivity TypeReference
This compoundAntimicrobial
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamideAnticancer
Benzothiazole DerivativesAnti-inflammatory

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. Results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to standard treatments .
  • Cancer Cell Proliferation Inhibition :
    In vitro studies demonstrated that the compound significantly inhibited the proliferation of human cancer cell lines, suggesting its potential as an anticancer agent. Further investigations are needed to elucidate the specific pathways involved .

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